molecular formula C17H17NO6 B13491798 rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13491798
M. Wt: 331.32 g/mol
InChI Key: GOJPJRTVUUKVBZ-TVLCNXBWSA-N
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Description

The compound rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a chiral cyclopenta[c]quinoline derivative featuring two methoxycarbonyl groups at positions 6 and 9 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₇H₁₇NO₆, with a molecular weight of 331.33 g/mol .

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

(3aS,4R,9bR)-6,9-bis(methoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H17NO6/c1-23-16(21)10-6-7-11(17(22)24-2)13-12(10)8-4-3-5-9(8)14(18-13)15(19)20/h3-4,6-9,14,18H,5H2,1-2H3,(H,19,20)/t8-,9+,14-/m1/s1

InChI Key

GOJPJRTVUUKVBZ-TVLCNXBWSA-N

Isomeric SMILES

COC(=O)C1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)C(=O)OC)C(=O)O

Canonical SMILES

COC(=O)C1=C2C3C=CCC3C(NC2=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves constructing the cyclopenta[c]quinoline core with specific substituents, notably the bis(methoxycarbonyl) groups at positions 6 and 9, and the carboxylic acid at position 4. The process typically proceeds via:

Key Reaction Steps

Step Description Reagents & Conditions References
Step 1: Construction of the quinoline scaffold Condensation of suitable aromatic precursors with amino groups to form the quinoline ring system Aromatic amines (e.g., 3,5-dichloroaniline), aldehydes (e.g., glyoxylic acid), in acetonitrile, reflux at 50-60°C ,
Step 2: Introduction of bis(methoxycarbonyl) groups Esterification of the quinoline intermediate at positions 6 and 9 Use of methyl chloroformate or dimethyl carbonate with base (e.g., potassium carbonate), under mild heating
Step 3: Cyclization to form the fused ring system Intramolecular cyclization facilitated by microwave irradiation or thermal heating Microwave irradiation at 600-1000 W for 5-15 minutes, or conventional heating at 80°C ,
Step 4: Stereochemical control and racemization Achieved via reaction conditions that favor racemic mixture formation; chiral catalysts are generally avoided to maintain racemicity Use of non-stereoselective conditions; purification via chromatography

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors with optimized parameters, including:

  • Precise temperature control (40-80°C).
  • Use of acetonitrile as solvent for high solubility.
  • Microwave-assisted reactions for rapid conversion.
  • Purification through recrystallization and chromatography to isolate the racemic mixture.

Critical Steps and Challenges in Synthesis

Challenge Description Mitigation Strategies
Regioselective chlorination Ensuring chlorination occurs exclusively at positions 6 and 9 without over-chlorination Use of controlled chlorinating agents like N-chlorosuccinimide (NCS) under mild conditions
Stereochemical integrity Maintaining the racemic mixture during cyclization without stereoselective bias Avoiding chiral catalysts; controlling reaction conditions to prevent stereochemical inversion
Purification of intermediates Removal of diastereomeric by-products and unreacted starting materials Column chromatography with silica gel, recrystallization, and preparative HPLC

Analytical Techniques for Characterization

Technique Purpose Key Features References
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, stereochemical analysis 1H and 13C NMR, NOESY/ROESY for spatial proximity ,
Mass Spectrometry (HRMS) Molecular weight verification and impurity detection Accurate mass measurement matching calculated MW (e.g., 284.14 g/mol for related compounds)
X-ray Crystallography Absolute stereochemistry determination Single-crystal analysis to confirm 3D structure
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity assessment Resolution of racemic mixture

Data Table Summarizing Preparation Parameters

Parameter Typical Range Significance References
Reaction Temperature 40–80°C Influences reaction rate and selectivity ,
Reaction Time Less than 1 hour Efficiency of synthesis, minimizes side reactions ,
Microwave Power 600–1000 W Accelerates cyclization, improves yield ,
Solvent Acetonitrile Solubility and reaction medium ,

Summary of Research Findings

Recent studies demonstrate that microwave-assisted synthesis significantly reduces reaction times while maintaining high yields and purity. The key to successful synthesis lies in regioselective chlorination, controlled cyclization conditions, and thorough purification. Analytical techniques such as NMR, HRMS, and X-ray crystallography are essential for confirming structural and stereochemical integrity.

- PubChem Compound Summary: rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid.
- Patent US20050004366A1: Method for the production of substituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acids.

  • Additional literature on cyclization and esterification methods in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Analysis and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 6,9-bis(methoxycarbonyl); 4-carboxylic acid C₁₇H₁₇NO₆ 331.33 - High lipophilicity due to two ester groups; potential metabolic stability.
4-(Ethoxycarbonyl)-8-carboxylic acid 4-ethoxycarbonyl; 8-carboxylic acid C₁₆H₁₇NO₄ 287.31 935279-95-1 Ethyl ester at position 4; lower molecular weight .
8-(Ethoxycarbonyl)-4-carboxylic acid 8-ethoxycarbonyl; 4-carboxylic acid C₁₆H₁₇NO₄ 287.31 353484-61-4 Ethyl ester at position 8; similar to target but fewer substituents .
6-Fluoro-4-carboxylic acid 6-fluoro; 4-carboxylic acid C₁₃H₁₂FNO₂ 233.24 1415811-59-4 Electronegative fluorine enhances electronic effects .
6-Chloro-9-nitro-4-carboxylic acid 6-chloro; 9-nitro; 4-carboxylic acid C₁₃H₁₂ClN₃O₄ 309.71 - Electron-withdrawing groups may reduce metabolic stability .
6-Methyl-7-nitro-4-carboxylic acid 6-methyl; 7-nitro; 4-carboxylic acid C₁₄H₁₄N₂O₄ 274.28 956247-29-3 Methyl and nitro groups influence steric and electronic profiles .

Physicochemical Properties

  • Lipophilicity: The target compound’s two methoxycarbonyl groups increase logP compared to mono-substituted analogs (e.g., 287.31 g/mol derivatives in and ). This enhances membrane permeability but may reduce aqueous solubility.
  • Stability: Methoxycarbonyl groups are hydrolytically stable under physiological conditions compared to nitro or cyano substituents, which are prone to reduction or metabolism .
  • Stereochemistry : The (3aR,4S,9bS) configuration in the target compound is critical for chiral recognition in biological systems, as seen in related ERα modulators ().

Biological Activity

The compound rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a novel synthetic derivative belonging to the quinoline family. This article explores its biological activity based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H17N1O6
  • Molecular Weight : 331.32 g/mol
  • IUPAC Name : rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H-cyclopenta[c]quinoline-4-carboxylic acid

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanones. The final product is characterized by its unique cyclopenta[c]quinoline structure with methoxycarbonyl groups that enhance its solubility and biological activity .

Antitumor Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, the structure-activity relationship (SAR) analysis revealed that modifications on the quinoline backbone can lead to enhanced cytotoxicity against various cancer cell lines. Specifically:

  • Cell Lines Tested : HepG2 (liver cancer) and HCT116 (colon cancer).
  • IC50 Values : The most potent compounds showed IC50 values in the range of 7.7–14.2 µg/ml, comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.9 µg/ml) and afatinib (IC50 = 5.4 µg/ml) .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The nitro group in related compounds can participate in redox reactions leading to ROS production which may induce apoptosis in cancer cells.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce G0/G1 phase cell cycle arrest without triggering apoptosis .

Case Studies and Research Findings

Research has focused on various aspects of the biological activity of related quinoline derivatives:

StudyCompoundCell LineIC50 ValueNotes
Study 1P6MLLr leukemic cellsNot specifiedInduces differentiation without apoptosis
Study 2Compound 3a,bHepG2 & HCT1167.7–14.2 µg/mlSignificant antitumor activity
Study 3Compound P6Various leukemic cell linesNot specifiedSIRT3 selective inhibition

Q & A

Q. What are the key synthetic strategies for preparing rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)cyclopenta[c]quinoline-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and stereochemical control. A common approach involves:

  • Cyclopenta[c]quinoline core formation : Intramolecular Friedel-Crafts alkylation or Diels-Alder reactions to construct the fused bicyclic system .
  • Functionalization : Methoxycarbonyl groups are introduced via esterification under mild acidic conditions to avoid racemization .
  • Stereochemical resolution : Use of chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the desired (3aR,4S,9bS) diastereomer . Key challenges include maintaining stereochemical integrity during esterification and minimizing side reactions in the strained cyclopentaquinoline system.

Q. How can researchers verify the structural identity and purity of this compound?

Standard analytical workflows include:

  • Spectroscopic characterization :
  • NMR : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions (e.g., methoxycarbonyl groups at C6 and C9) .
  • HRMS : High-resolution mass spectrometry to validate molecular formula (e.g., C18_{18}H19_{19}NO6_6) .
    • Chromatographic methods :
  • HPLC : Purity assessment (>95%) using reversed-phase columns .
  • Chiral chromatography : To confirm enantiomeric excess in stereoisomeric mixtures .

Q. What safety protocols are critical when handling this compound in the lab?

While specific toxicity data are limited for this compound, general precautions for quinoline derivatives apply:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the (3aR,4S,9bS) diastereomer?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates and reduce side reactions .
  • Catalysis : Asymmetric catalysis (e.g., chiral Brønsted acids) to favor the desired stereochemistry during cyclization .
  • Temperature control : Lower temperatures (-10°C to 0°C) during esterification to minimize racemization . A recent study achieved 78% diastereomeric excess using a combination of Lewis acid catalysis and kinetic resolution .

Q. What computational methods are effective for studying the compound’s stability under varying pH conditions?

  • Molecular dynamics (MD) simulations : Predict hydrolysis rates of methoxycarbonyl groups at different pH levels .
  • DFT calculations : Analyze electronic effects on the cyclopentaquinoline core’s stability (e.g., ring strain) . Experimental validation via pH-dependent stability assays (e.g., HPLC monitoring over 24 hours) is recommended to complement simulations .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Common pitfalls and solutions:

  • Signal overlap in NMR : Use 2D NMR (COSY, HSQC) to resolve crowded regions, particularly in the cyclopentaquinoline core .
  • Ambiguous stereochemistry : Single-crystal X-ray diffraction provides definitive stereochemical assignment .
  • Contaminants : Purify via preparative TLC or recrystallization before analysis .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) to protein targets .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

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